molecular formula C11H11NO2 B8348587 3-Acetyl-6-methoxy-2-methylbenzonitrile

3-Acetyl-6-methoxy-2-methylbenzonitrile

Cat. No.: B8348587
M. Wt: 189.21 g/mol
InChI Key: JBTRTWZWSBMGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-6-methoxy-2-methylbenzonitrile is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-acetyl-6-methoxy-2-methylbenzonitrile

InChI

InChI=1S/C11H11NO2/c1-7-9(8(2)13)4-5-11(14-3)10(7)6-12/h4-5H,1-3H3

InChI Key

JBTRTWZWSBMGTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C#N)OC)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 20 mL microwave tube was added a stir bar, 3-bromo-6-methoxy-2-methylbenzonitrile (4.0 g, 18 mmol), vinyl ethoxy tributyltin (9.5 g, 26 mmol), palladium tetrakis (1.0 g, 0.88 mmol), and anhydrous toluene (15 mL). The tube was capped, degassed and purged with N2. The reaction mixture was heated to 110° C. for 12 hours. The tube was cooled to room temperature and treated with 4 M HCl (10 mL) and stirred for 1 hour. The crude product was extracted with EtOAc. The extraction was washed with brine, dried with Na2SO4, filtered and concentrated in vacuo. The crude residue was purified by silica gel column chromatography (Hexanes:EtOAc=1:1) to afford the title product.
Quantity
4 g
Type
reactant
Reaction Step One
Name
vinyl ethoxy tributyltin
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

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